molecular formula C8H6BrF3N2O B13434651 3-Bromo-2-(trifluoromethyl)phenylurea

3-Bromo-2-(trifluoromethyl)phenylurea

Cat. No.: B13434651
M. Wt: 283.04 g/mol
InChI Key: IWJOBAPTWQBSTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)phenylurea typically involves the reaction of 3-bromo-2-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylurea derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

Chemistry: 3-Bromo-2-(trifluoromethyl)phenylurea is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays .

Medicine: Its structural features allow for the development of drugs with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 3-Bromo-2-(trifluoromethyl)phenylurea exhibits unique reactivity and selectivity due to the specific positioning of the bromine and trifluoromethyl groups. This unique arrangement enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[3-bromo-2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-4-2-1-3-5(14-7(13)15)6(4)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

IWJOBAPTWQBSTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)NC(=O)N

Origin of Product

United States

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